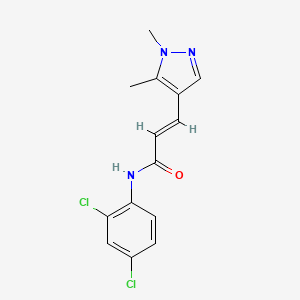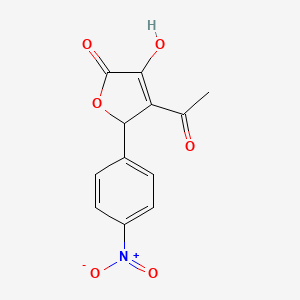![molecular formula C12H11F2N3O B14921800 2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B14921800.png)
2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 4 positions and an imidazole ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced by reacting the imidazole with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-difluorobenzoyl chloride with the ethyl-imidazole intermediate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Corresponding amines
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes like sterol 14α-demethylase, which is a target for antifungal drugs.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of sterol 14α-demethylase, it binds to the active site of the enzyme, preventing the demethylation of sterol intermediates, which is crucial for the synthesis of ergosterol in fungi . This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- 2,4-difluoro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide
- 2,4-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
Uniqueness
2,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the specific positioning of the fluorine atoms and the imidazole ring. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes . Additionally, the imidazole ring provides a versatile site for further functionalization, allowing for the design of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C12H11F2N3O |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11F2N3O/c13-8-1-2-10(11(14)5-8)12(18)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H,16,18) |
InChI Key |
SLZZWSPEKDXUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide](/img/structure/B14921736.png)
![2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B14921738.png)
![(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)


![2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14921768.png)
![N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)


![N'-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]thiophene-2-carbohydrazide](/img/structure/B14921787.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B14921788.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14921792.png)
